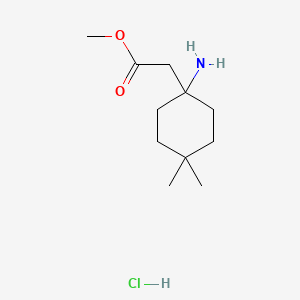
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and a cyclohexyl ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems and could influence metabolic pathways related to amino acid metabolism.
Antimicrobial Properties
Research has indicated that derivatives of methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain structural analogs can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 5 |
| Derivative B | Escherichia coli | 10 |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives show promising antimicrobial effects, they also exhibit varying degrees of cytotoxicity in mammalian cell lines. The selectivity index (SI) is crucial for evaluating the therapeutic potential of these compounds.
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| Derivative A | Vero cells | >64 | >12 |
| Derivative B | HeLa cells | 20 | 2 |
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their antimicrobial properties. The study found that certain derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new class of antibiotics .
Investigation into Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of the compound in models of neurodegeneration. The study demonstrated that this compound could reduce oxidative stress markers in neuronal cells, indicating its potential role in treating neurodegenerative diseases .
Properties
IUPAC Name |
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2)4-6-11(12,7-5-10)8-9(13)14-3;/h4-8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWIHOHGKZPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














